molecular formula C18H14N2O4S B2962439 7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1210727-43-7

7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2962439
CAS No.: 1210727-43-7
M. Wt: 354.38
InChI Key: KPXOFTWJWOZNTJ-UHFFFAOYSA-N
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Description

7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used as a starting point for synthesizing various heterocyclic compounds. For example, it's been used to prepare benzodifuranyl triazines and oxadiazepines, which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Biological Activity and Pharmacological Applications

  • Anticholinesterase Activity : Some derivatives of benzofuran, similar to the mentioned compound, have shown significant anticholinesterase activity, which is important in treating conditions like Alzheimer's disease (Luo et al., 2005).

  • Anti-Cancer Potential : Certain derivatives have been investigated for their antitumor properties. For example, imidazotetrazines derived from similar compounds have shown curative activity against leukemia (Stevens et al., 1984).

  • Antimicrobial Activity : Some compounds structurally similar to 7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide have demonstrated antibacterial and antifungal activities (Vasu et al., 2005).

  • Histone Deacetylase Inhibition for Alzheimer’s Disease : Compounds like 5-aroylindolyl-substituted hydroxamic acids, which share a common structural motif with the subject compound, have been identified as selective inhibitors of histone deacetylase 6, showing promise in ameliorating Alzheimer’s disease phenotypes (Lee et al., 2018).

Chemical Synthesis and Modifications

  • There have been various methods developed for the practical synthesis of compounds structurally similar to this compound. These methods are crucial for creating pharmacologically active compounds (Ikemoto et al., 2005).

Properties

IUPAC Name

7-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-4-11-8-15(23-17(11)13)18(21)19-10-12-9-14(24-20-12)16-6-3-7-25-16/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXOFTWJWOZNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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